

# Introduction: The Strategic Importance of the 2-Bromo-5-nitrothiazole Scaffold

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## Compound of Interest

Compound Name: 2-Bromo-5-nitrothiazole

Cat. No.: B146120

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**2-Bromo-5-nitrothiazole** is a pivotal heterocyclic building block in the realms of pharmaceutical and agrochemical development.<sup>[1]</sup> Its structure, featuring a thiazole core functionalized with both an electron-withdrawing nitro group and a synthetically versatile bromine atom, makes it a highly reactive and valuable intermediate.<sup>[1][2]</sup> The thiazole ring is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs due to its favorable metabolic stability and ability to engage in hydrogen bonding.<sup>[3][4][5]</sup> The strategic placement of the nitro and bromo groups on this core enhances its utility, allowing for a wide range of chemical transformations.

This guide provides an in-depth exploration of **2-bromo-5-nitrothiazole's** applications, focusing on key reaction protocols and the underlying chemical principles that make it an indispensable tool for researchers, medicinal chemists, and drug development professionals. We will delve into its use in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and its role in the synthesis of notable bioactive molecules.

## Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use in the laboratory.

## Quantitative Data Summary

Property	Value	Source(s)
CAS Number	3034-48-8	[1][6][7][8]
Molecular Formula	C <sub>3</sub> HBrN <sub>2</sub> O <sub>2</sub> S	[6][7][9]
Molecular Weight	209.02 g/mol	[6][7]
Appearance	Yellow to orange to brown crystalline powder	[2][9][10]
Melting Point	85-88 °C (decomposes)	[7][10][11]
Solubility	Soluble in polar solvents like DMSO and DMF; slightly soluble in water.	[2][10]
SMILES	[O-]--INVALID-LINK-- c1cnc(Br)s1	[7][9]
InChIKey	ANIJFZVZXZQFDH- UHFFFAOYSA-N	[6][7][9]

## Safety and Handling

**2-Bromo-5-nitrothiazole** is classified as a hazardous substance and requires careful handling.  
[12][13]

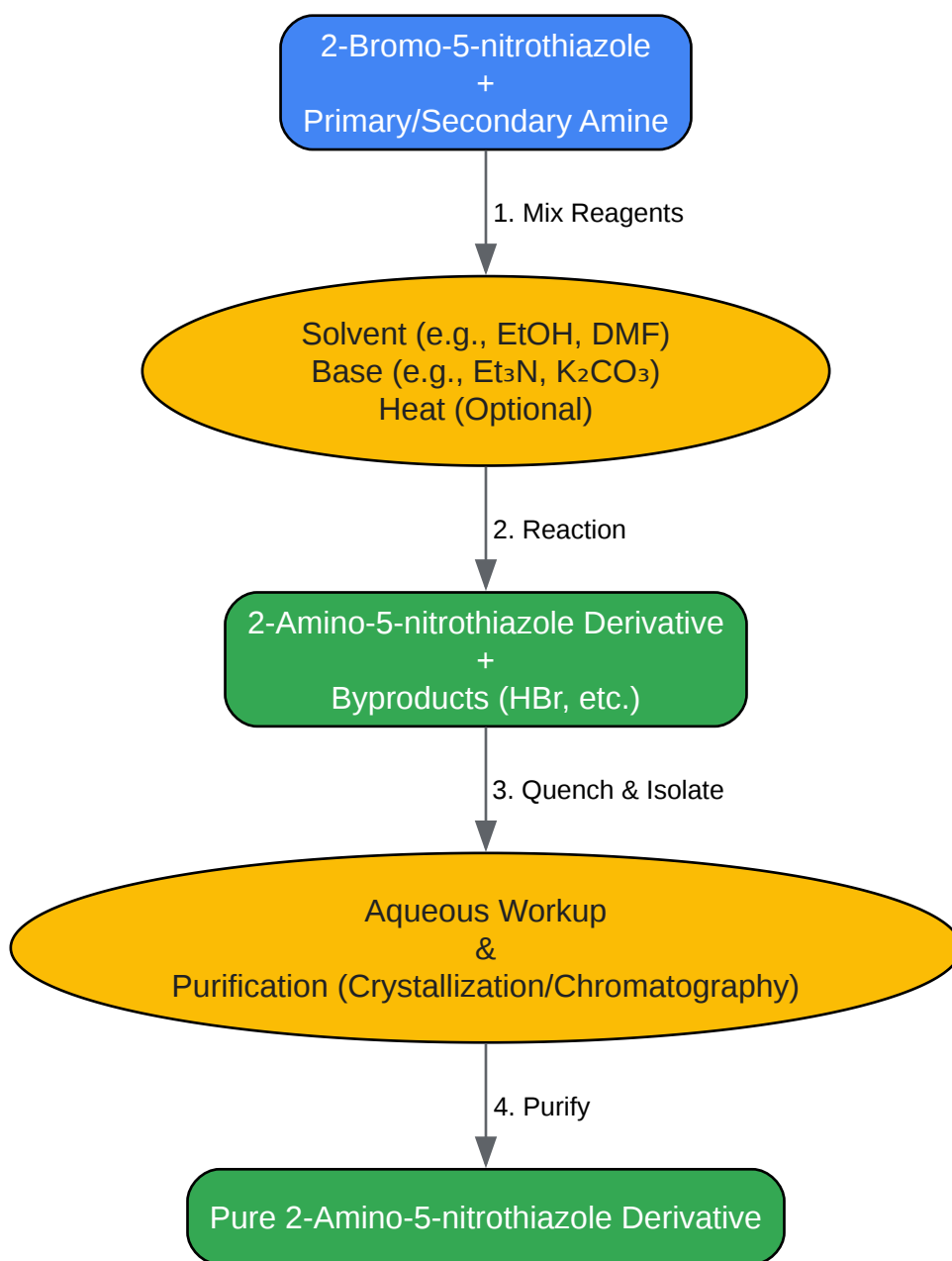
- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7][12]
- Precautions: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7][13] Avoid inhalation of dust and contact with skin and eyes.[13]
- Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.[8][10]

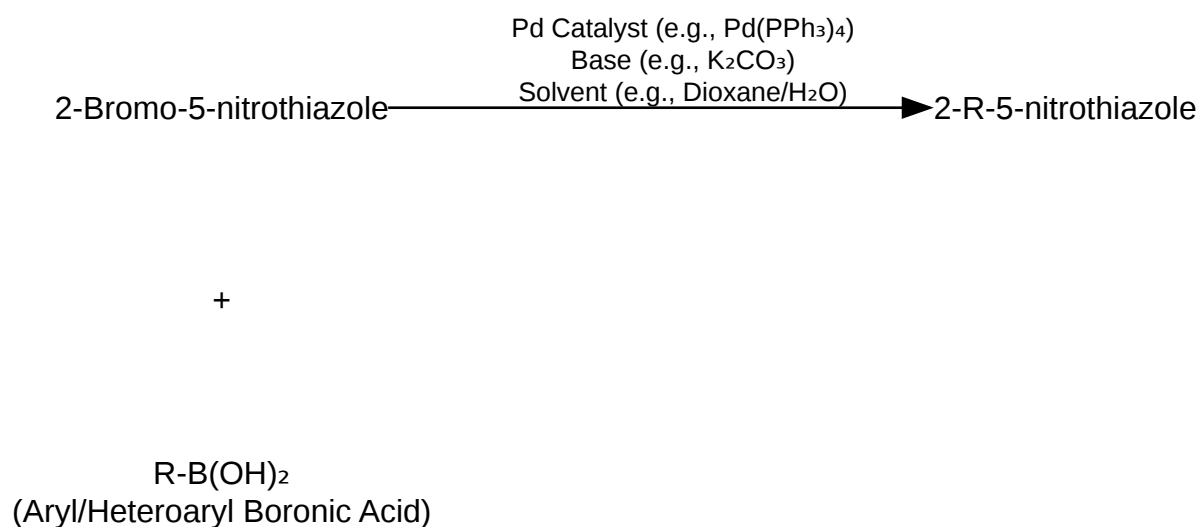
## Core Application 1: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

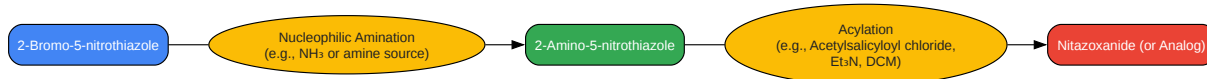
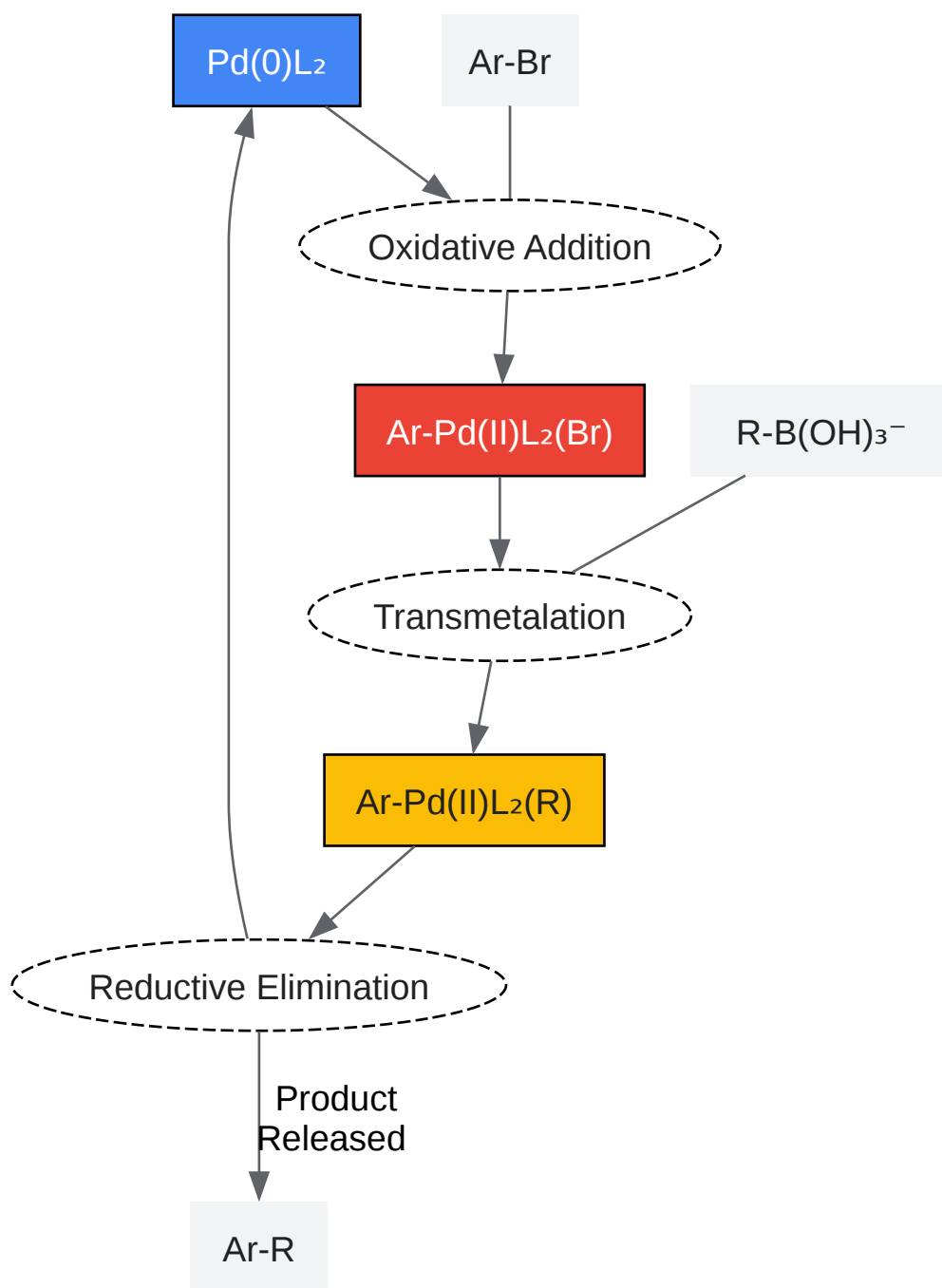
The primary utility of **2-bromo-5-nitrothiazole** stems from its high reactivity in nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. The potent electron-withdrawing effect of the nitro group at the C5 position significantly activates the thiazole ring, making the bromine atom at the C2 position an excellent leaving group.

This reactivity is harnessed to introduce a variety of nucleophiles, most commonly amines, to synthesize 2-amino-5-nitrothiazole derivatives. These derivatives are crucial intermediates for a vast range of biologically active compounds, including the widely used antiprotozoal drug Nitazoxanide.<sup>[14]</sup>

## Workflow for Synthesis of 2-Amino-5-nitrothiazole Derivatives







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